molecular formula C19H26N2O2 B12752266 Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-97-7

Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B12752266
CAS No.: 138112-97-7
M. Wt: 314.4 g/mol
InChI Key: MKGPXSVHHSFDRA-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and a methoxy-naphthalenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Naphthalenyl Intermediate: Starting with 7-methoxy-1-naphthalenyl, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide structure through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the methoxy-naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Lacks the diethylamino group.

    Acetamide, 2-(dimethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Contains a dimethylamino group instead of a diethylamino group.

Uniqueness

The presence of the diethylamino group in Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs.

Properties

CAS No.

138112-97-7

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(diethylamino)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C19H26N2O2/c1-4-21(5-2)14-19(22)20-12-11-16-8-6-7-15-9-10-17(23-3)13-18(15)16/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,20,22)

InChI Key

MKGPXSVHHSFDRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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